E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18375418
InChI: InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4+
SMILES:
Molecular Formula: C8H10F6O2Si
Molecular Weight: 280.24 g/mol

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

CAS No.:

Cat. No.: VC18375418

Molecular Formula: C8H10F6O2Si

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one -

Specification

Molecular Formula C8H10F6O2Si
Molecular Weight 280.24 g/mol
IUPAC Name (E)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one
Standard InChI InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4+
Standard InChI Key ZPDRURCPUBSLNQ-GQCTYLIASA-N
Isomeric SMILES C[Si](C)(C)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F
Canonical SMILES C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pentenone skeleton (C5H6O\text{C}_5\text{H}_6\text{O}) with strategic substitutions:

  • Hexafluoro groups at positions 1, 1, 1, 5, 5, 5, imparting electron-withdrawing effects and enhancing thermal stability .

  • A trimethylsiloxy group at position 4, which sterically shields reactive sites and facilitates solubility in non-polar solvents .

  • A double bond between carbons 3 and 4, enabling conjugate addition reactions.

This configuration is validated by spectroscopic data, including 19F^{19}\text{F}-NMR chemical shifts between -70 to -80 ppm for CF3_3 groups and 1H^{1}\text{H}-NMR signals at δ 0.2–0.3 ppm for trimethylsilyl protons .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight280.24 g/mol
Density1.239 g/cm³
Boiling Point129°C
Flash Point58.4°C
LogP (Partition Coefficient)3.42

The high LogP value reflects significant lipophilicity, making the compound suitable for reactions in hydrophobic environments .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a Michael addition between hexafluoroacetone (HFA) and trimethylsilyl enol ethers (TMS-OE) under anhydrous conditions :

HFA+TMS-OEEt2O, -20°CE-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one\text{HFA} + \text{TMS-OE} \xrightarrow{\text{Et}_2\text{O, -20°C}} \text{E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one}

Key parameters include:

  • Solvent: Diethyl ether or tetrahydrofuran (THF) to stabilize intermediates .

  • Temperature: Maintained below -15°C to prevent retro-Michael reactions.

  • Catalyst: Lewis acids like BF3_3·OEt2_2 enhance reaction rates .

Purification and Yield

Post-synthesis purification employs fractional distillation under reduced pressure (10–15 mmHg), achieving yields of 65–75% . Impurities, primarily unreacted HFA and siloxane byproducts, are removed via silica gel chromatography .

Chemical Reactivity and Mechanistic Insights

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 in acetic acid yields the corresponding diketone, CF3CO(OSiMe3)CH2COCF3\text{CF}_3\text{CO}(\text{OSiMe}_3)\text{CH}_2\text{COCF}_3, via epoxidation of the double bond.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) selectively reduces the ketone to a secondary alcohol while preserving the siloxy group.

Nucleophilic Substitution

The trimethylsiloxy group undergoes displacement with nucleophiles (e.g., Grignard reagents) to form carbon-carbon bonds. For example, reaction with methylmagnesium bromide produces CF3CO(CH2CH3)CH2COCF3\text{CF}_3\text{CO}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{COCF}_3 after acidic workup.

Formation of Chiral Phosphonates

A landmark study demonstrated its reaction with silylated phosphites ((RO)2PO-SiMe3(\text{RO})_2\text{PO-SiMe}_3) to generate chiral phosphonates :

Compound+(RO)2PO-SiMe3E-(RO)2P(O)C(CF3)(OSiMe3)CH=CH(OSiMe3)CF3\text{Compound} + (\text{RO})_2\text{PO-SiMe}_3 \rightarrow \text{E-(RO)}_2\text{P(O)C(CF}_3\text{)(OSiMe}_3\text{)CH=CH(OSiMe}_3\text{)CF}_3

These products exhibit axial chirality due to restricted rotation around the P–C bond, with enantiomeric excess (ee) values exceeding 90% when using chiral auxiliaries .

Applications in Scientific Research

Fluorinated Building Blocks

The compound’s hexafluoro and siloxy groups make it a versatile precursor for:

  • Fluorinated polymers: Copolymerization with tetrafluoroethylene enhances thermal stability in materials science.

  • Pharmaceutical intermediates: Its electron-deficient double bond participates in Diels-Alder reactions to construct bioactive heterocycles .

Catalysis and Ligand Design

Chiral phosphonates derived from this compound serve as ligands in asymmetric catalysis. For instance, palladium complexes of these ligands achieve 85% ee in Suzuki-Miyaura couplings .

Analytical Characterization

Spectroscopic Techniques

  • 19F^{19}\text{F}-NMR: Distinct signals at -72.3 ppm (CF3_3) and -128.5 ppm (CF2_2) confirm fluorination patterns .

  • IR Spectroscopy: Strong absorption at 1780 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (Si–O–C).

  • Mass Spectrometry: Molecular ion peak at m/z 280.04 (M+^+) with fragments at m/z 169 (CF3CO+\text{CF}_3\text{CO}^+) and 73 (SiMe3+\text{SiMe}_3^+) .

Chromatographic Methods

Gas chromatography (GC) with a DB-5MS column resolves the compound at 8.2 minutes (He carrier gas, 1.2 mL/min) .

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